molecular formula C9H17NS B13941275 Octanenitrile, 8-(methylthio)- CAS No. 58214-93-0

Octanenitrile, 8-(methylthio)-

Cat. No.: B13941275
CAS No.: 58214-93-0
M. Wt: 171.31 g/mol
InChI Key: BWZCPICNIWWLFX-UHFFFAOYSA-N
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Description

Octanenitrile, 8-(methylthio)-, also known as 8-(methylsulfanyl)octanenitrile, is an organic compound with the molecular formula C₉H₁₇NS. It belongs to the class of nitriles, which are characterized by the presence of a cyano group (C≡N) attached to an alkyl group. This compound is notable for its unique structure, which includes a methylthio group (CH₃S-) attached to the eighth carbon of the octanenitrile chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octanenitrile, 8-(methylthio)- typically involves the reaction of 8-bromo-octanenitrile with sodium methylthiolate. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the methylthio group. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution .

Industrial Production Methods

Industrial production of Octanenitrile, 8-(methylthio)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Octanenitrile, 8-(methylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octanenitrile, 8-(methylthio)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Octanenitrile, 8-(methylthio)- involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds with active sites of enzymes, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octanenitrile, 8-(methylthio)- is unique due to the presence of both a nitrile and a methylthio group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

58214-93-0

Molecular Formula

C9H17NS

Molecular Weight

171.31 g/mol

IUPAC Name

8-methylsulfanyloctanenitrile

InChI

InChI=1S/C9H17NS/c1-11-9-7-5-3-2-4-6-8-10/h2-7,9H2,1H3

InChI Key

BWZCPICNIWWLFX-UHFFFAOYSA-N

Canonical SMILES

CSCCCCCCCC#N

Origin of Product

United States

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